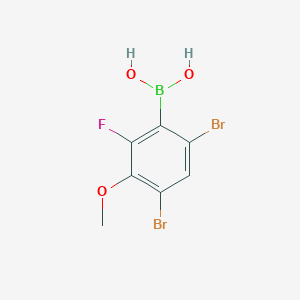

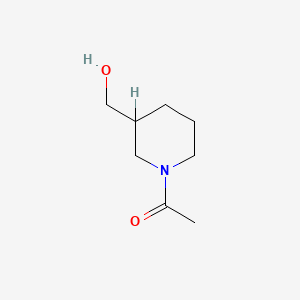

![molecular formula C21H24N2O5 B2703923 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941940-56-3](/img/structure/B2703923.png)

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole compound . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds such as the one you mentioned showed anticancer activity .

Synthesis Analysis

The synthesis of similar benzodioxole compounds involves dissolving 3,4-(Methylenedioxy)benzoic acid in dichloromethane, to which DMAP and EDC are added. The mixture is then allowed to stir under nitrogen gas at room temperature for 1 hour .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives containing chlorine as a substituent exhibit toxicity against various bacteria. Notably, the compound with a methoxy group is particularly effective. Researchers are exploring its potential as a novel antibacterial and antifungal agent .

Electrochemical Sensing Applications

Recent research has explored the use of custom-made electrodes functionalized with small organic molecules. These electrodes serve as sensors for detecting specific analytes. While more work is needed, the compound’s unique structure suggests promise in electrochemical sensing applications .

Rheumatoid Arthritis Treatment

The compound’s crystal structure has been studied, and it is associated with potential therapeutic applications. It is usually employed in treating rheumatic diseases, including rheumatoid arthritis and osteoarthritis. Further investigations are ongoing to understand its mechanism of action and optimize its efficacy .

Heterocyclic Chemistry and Drug Design

Given its benzodioxole scaffold, this compound falls within the realm of heterocyclic chemistry. Researchers are interested in its potential as a building block for designing novel drugs. By modifying its structure, they aim to create derivatives with enhanced pharmacological properties .

Biological Activity and Toxicity

The compound’s derivatives have been evaluated for their biological activity. Researchers have observed toxicity against various bacterial strains, which suggests potential applications in antimicrobial therapies. However, further studies are needed to fully understand its mode of action and optimize its safety profile .

Materials Science and Nanotechnology

While not extensively explored yet, the compound’s unique structure could find applications in materials science and nanotechnology. Its functional groups and aromatic system make it interesting for designing new materials, such as polymers or nanoparticles .

Mecanismo De Acción

Target of Action

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has been found to have a broad spectrum of biological activities It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

Similar compounds have been found to inhibit egfr, bind to dna, inhibit tyrosinase, and inhibit her-2 . These actions suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has been found to have potent antitumor activity. For instance, it has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound’s action results in the disruption of normal cell cycle progression, leading to cell death.

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-25-17-4-2-3-15(11-17)18(23-7-9-26-10-8-23)13-22-21(24)16-5-6-19-20(12-16)28-14-27-19/h2-6,11-12,18H,7-10,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRJNSBZNPHZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

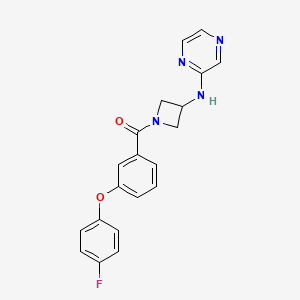

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

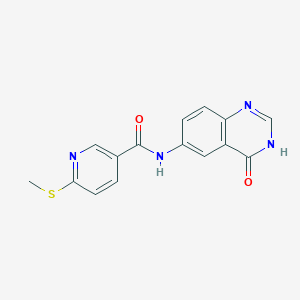

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

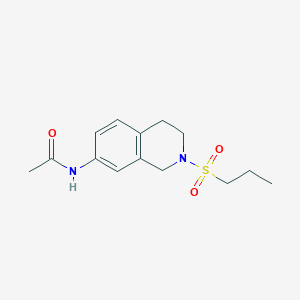

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)